molecular formula C10H9FO4 B1337641 2-(3-Fluorophenyl)succinic acid CAS No. 62985-34-6

2-(3-Fluorophenyl)succinic acid

Cat. No. B1337641
CAS RN: 62985-34-6
M. Wt: 212.17 g/mol
InChI Key: FCGFKFCICBDDMH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)succinic acid is a compound that can be associated with the broader class of succinic acids, which are known to play a role in plant metabolism and are found in various biological systems. While the provided papers do not directly discuss 2-(3-Fluorophenyl)succinic acid, they do provide insights into the analysis and importance of succinic acid derivatives in different contexts, such as their role in the Krebs cycle and their presence in biological samples like urine and apple tissue .

Synthesis Analysis

The synthesis of compounds related to 2-(3-Fluorophenyl)succinic acid, such as N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides, involves designing and evaluating their biological activities. These compounds have been synthesized and tested for their antifungal activities, indicating the potential for 2-(3-Fluorophenyl)succinic acid derivatives to be used in pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of 2-(3-Fluorophenyl)succinic acid would be expected to contain a fluorophenyl group attached to a succinic acid backbone. The identification of related compounds, such as 2-(2'-octenyl) succinic acid, has been achieved through techniques like gas chromatography/mass spectrometry, suggesting that similar methods could be used to analyze the structure of 2-(3-Fluorophenyl)succinic acid .

Chemical Reactions Analysis

Succinic acid derivatives are known to participate in various chemical reactions. For instance, succinic acid can be determined fluorometrically by reacting with resorcinol and concentrated sulfuric acid, followed by the addition of alkali to measure the fluorescence in ultraviolet light . This indicates that 2-(3-Fluorophenyl)succinic acid could potentially be analyzed using similar fluorometric methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of succinic acid derivatives can be quantified using different analytical methods. For example, the quantification of succinate in foodstuffs has been developed using an immobilized-enzyme reactor and fluorescence detection, which could be adapted to study the properties of 2-(3-Fluorophenyl)succinic acid . Additionally, fluorometric assays have been described for the quantitative measurements of succinyl-CoA, a related compound, which could provide insights into the properties of 2-(3-Fluorophenyl)succinic acid .

Scientific Research Applications

Synthesis and Analgesic Activity

The compound 6-fluoroindan-1-carboxylic acid, synthesized from 3-fluorobenzaldehyde, includes 3-fluorophenyl succinic acid as an intermediate. This synthesis demonstrates the use of 2-(3-fluorophenyl)succinic acid in the development of new analgesic compounds (Das et al., 2008).

Bio-Based Chemical Production

Succinic acid, which can be derived from 2-(3-fluorophenyl)succinic acid, is a crucial bio-based chemical. Its production through metabolic engineering in various microorganisms shows its application in sustainable chemical production, with potential uses in food, pharmaceuticals, and industrial materials (Ahn et al., 2016).

Industrial and Biotechnological Applications

Succinic acid, related to 2-(3-fluorophenyl)succinic acid, is used in the food, chemical, and pharmaceutical industries. Advances in microbial strain engineering and fermentation technologies have enhanced its production from renewable resources, highlighting its role in sustainable industrial applications (Jiang et al., 2017).

Material Science: Aromatic Polyesters

2-(3-Fluorophenyl)succinic acid can be involved in synthesizing aromatic polyesters. This application demonstrates its utility in developing new materials with specific thermal and mechanical properties, suitable for various industrial applications (Short et al., 2018).

Conversion of Biomass to Biochemicals

In a study focused on converting furfural to succinic acid, 2-(3-fluorophenyl)succinic acid plays a role in developing greener approaches for renewable chemical production. This conversion is crucial for the production of bio-derived building block chemicals used in diverse industries (Choudhary et al., 2012).

Environmental and Sustainable Chemistry

The biotechnological production of succinic acid, closely related to 2-(3-fluorophenyl)succinic acid, is a significant step towards environmental sustainability. This process uses agricultural carbohydrates and offers potential in green solvents and biodegradable plastics production, demonstrating the environmental applications of this compound (Zeikus et al., 1999).

Nanotechnology and Sensor Development

2-(3-Fluorophenyl)succinic acid derivatives have been used in nanofiber development for dual sensors detecting aromatic amine and acid vapor. This application shows its potential in developing new materials for environmental monitoring and safety applications (Xue et al., 2017).

Safety And Hazards

Sigma-Aldrich sells 2-(3-Fluorophenyl)succinic acid “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care and follow all safety precautions .

properties

IUPAC Name

2-(3-fluorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGFKFCICBDDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493041
Record name 2-(3-Fluorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)succinic acid

CAS RN

62985-34-6
Record name 2-(3-Fluorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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